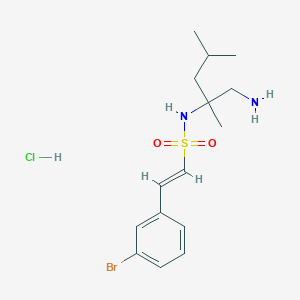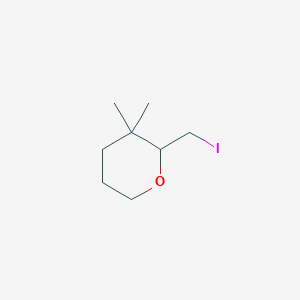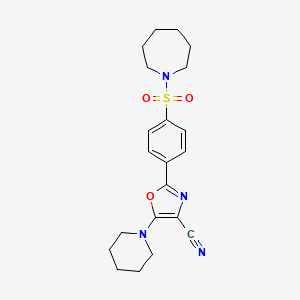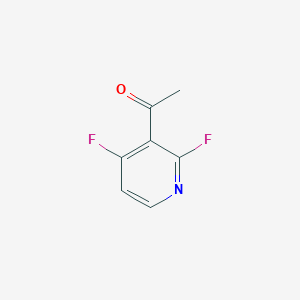
1-(2,4-二氟吡啶-3-基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Fluoro-oxindole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Fluoro-oxindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of fluoro-oxindole derivatives in treating various diseases.
作用机制
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of the difluoropyridinyl group suggests that it may interact with biological targets through hydrogen bonding or pi-stacking .
Result of Action
The molecular and cellular effects of 1-(2,4-difluoropyridin-3-yl)ethanone’s action are currently unknown. Given the compound’s structure, it may have a variety of effects depending on its specific targets .
准备方法
Synthetic Routes and Reaction Conditions
Fluoro-oxindole can be synthesized through several synthetic routes. One common method involves the nucleophilic fluorination of oxindole derivatives. This process typically uses reagents such as cesium fluoride or alkali metal fluorides in the presence of ionic liquids, which facilitate the substitution of hydrogen atoms with fluorine atoms. The reaction conditions often include moderate temperatures and short reaction times to achieve high yields without byproducts .
Industrial Production Methods
In an industrial setting, the production of fluoro-oxindole may involve large-scale nucleophilic fluorination processes. These processes utilize continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of catalysts such as copper iodide and light sources like compact fluorescent light bulbs can enhance the efficiency of the fluorination reaction .
化学反应分析
Types of Reactions
Fluoro-oxindole undergoes various types of chemical reactions, including:
Oxidation: Fluoro-oxindole can be oxidized to form corresponding oxindole derivatives with different oxidation states.
Reduction: Reduction reactions can convert fluoro-oxindole into reduced forms with altered electronic properties.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like cesium fluoride and alkali metal fluorides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxindole derivatives with modified functional groups, which can exhibit different chemical and physical properties.
相似化合物的比较
Similar Compounds
Oxindole: The parent compound of fluoro-oxindole, lacking the fluorine atoms.
Chloro-oxindole: Similar structure but with chlorine atoms instead of fluorine.
Bromo-oxindole: Contains bromine atoms in place of fluorine.
Uniqueness
Fluoro-oxindole is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make fluoro-oxindole more reactive and versatile in various chemical and biological applications compared to its halogenated counterparts.
属性
IUPAC Name |
1-(2,4-difluoropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKWTOVBVYYKHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
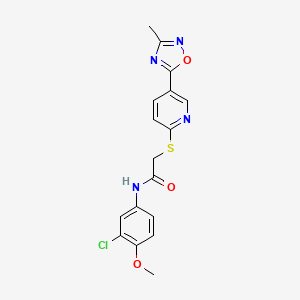
![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)
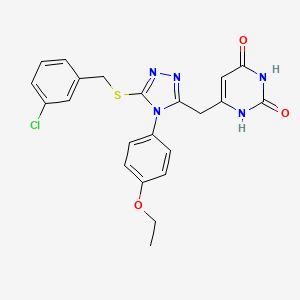
![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)
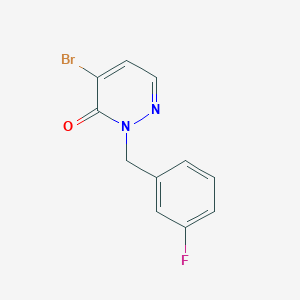
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)

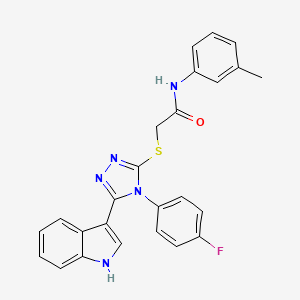
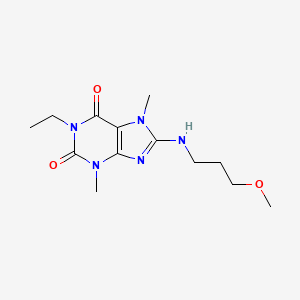
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]ethanone](/img/structure/B2400509.png)
